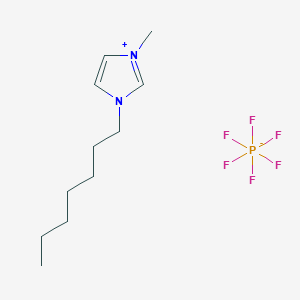

1-Heptyl-3-methylimidazolium hexafluorophosphate

説明

1-Heptyl-3-methylimidazolium hexafluorophosphate (C₇-MIm-PF₆) is a room-temperature ionic liquid (IL) composed of a 1-heptyl-3-methylimidazolium cation and a hexafluorophosphate anion. Its molecular formula is C₁₁H₂₁F₆N₂P, with an average molecular mass of 350.27 g/mol. Synthesized via metathesis reactions, C₇-MIm-PF₆ is notable for its hydrophobic nature, thermal stability, and tunable physicochemical properties, making it suitable for applications such as microextraction, catalysis, and lubrication .

特性

IUPAC Name |

1-heptyl-3-methylimidazol-3-ium;hexafluorophosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N2.F6P/c1-3-4-5-6-7-8-13-10-9-12(2)11-13;1-7(2,3,4,5)6/h9-11H,3-8H2,1-2H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWAHJEIEGVIPMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCN1C=C[N+](=C1)C.F[P-](F)(F)(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21F6N2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

1-Heptyl-3-methylimidazolium hexafluorophosphate can be synthesized through a two-step process:

Alkylation of 1-methylimidazole: The first step involves the alkylation of 1-methylimidazole with 1-bromoheptane to form 1-heptyl-3-methylimidazolium bromide.

Anion Exchange: The second step involves the exchange of the bromide anion with hexafluorophosphate anion using potassium hexafluorophosphate.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

化学反応の分析

Types of Reactions

1-Heptyl-3-methylimidazolium hexafluorophosphate undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced using suitable reducing agents.

Substitution: It can undergo nucleophilic substitution reactions where the hexafluorophosphate anion is replaced by other anions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents for substitution reactions include sodium chloride and potassium bromide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized imidazolium compounds, while substitution reactions may yield imidazolium salts with different anions .

科学的研究の応用

Electrochemical Applications

Energy Storage Devices

HMIMPF6 is widely used as an electrolyte in energy storage devices such as batteries and supercapacitors. Its high ionic conductivity and electrochemical stability enhance the performance and efficiency of these systems. Research indicates that ionic liquids like HMIMPF6 can improve the cycling stability and energy density of lithium-ion batteries, making them more efficient than traditional organic solvents .

Electrochemical Sensors

The compound is also employed in the development of electrochemical sensors. Its ability to dissolve various analytes makes it suitable for detecting trace levels of substances in environmental monitoring and food safety applications .

Green Chemistry

Sustainable Solvent

As a solvent, HMIMPF6 contributes to green chemistry by facilitating reactions with lower environmental impact compared to conventional solvents. It can dissolve a wide range of organic and inorganic compounds, making it ideal for eco-friendly synthesis processes . For instance, its use in the synthesis of pharmaceuticals has been shown to improve yields while minimizing waste.

Catalysis

HMIMPF6 serves as a medium for catalytic reactions, particularly in Friedel-Crafts alkylation processes. Its unique properties allow for enhanced reaction rates and selectivity, making it a valuable tool in organic synthesis .

Biotechnology

Extraction and Purification

In biotechnology, HMIMPF6 is utilized for the extraction and purification of biomolecules. Its ability to selectively dissolve certain compounds aids in improving yields and purity during the isolation of proteins and nucleic acids from biological samples . This application is particularly beneficial in pharmaceutical research where high purity is essential.

Cell Culture Applications

The ionic liquid has been explored for use in cell culture systems, providing a supportive environment for cell growth while maintaining biochemical stability . This can lead to advancements in tissue engineering and regenerative medicine.

Material Science

Development of Advanced Materials

HMIMPF6 plays a role in the synthesis of advanced materials such as conductive polymers and nanocomposites. Its unique properties allow for the creation of materials with tailored characteristics suitable for various applications including coatings and electronic devices .

Nanoparticle Synthesis

The compound is also involved in the synthesis of carbon-coated magnetic nanoparticles, which have applications in drug delivery and targeted therapy . These nanoparticles can be functionalized with biomolecules for specific targeting in medical applications.

Separation Processes

Liquid-Liquid Extraction

One of the notable applications of HMIMPF6 is in liquid-liquid extraction techniques, particularly for separating metals from aqueous solutions. This property is advantageous in recycling processes where valuable metals need to be recovered from industrial waste streams .

Dispersive Liquid-Liquid Microextraction (DLLME)

Recent studies have demonstrated the efficacy of HMIMPF6 in DLLME methods for extracting trace metals prior to analytical measurements. This technique enhances sensitivity and selectivity in detecting heavy metals in environmental samples .

Case Studies

作用機序

The mechanism of action of 1-heptyl-3-methylimidazolium hexafluorophosphate involves its interaction with molecular targets and pathways. The imidazolium cation interacts with various substrates through electrostatic interactions, hydrogen bonding, and π-π stacking. The hexafluorophosphate anion provides the desired water immiscibility and stability . These interactions enable the compound to act as an effective solvent, catalyst, and stabilizing agent in various applications .

類似化合物との比較

Table 2: Viscosity Scaling Parameters (γ) of Selected ILs

| Compound Name | Alkyl Chain Length | γ Value | Reference |

|---|---|---|---|

| [BMIM][PF₆] | C₄ | 2.9 | |

| [OMIM][PF₆] | C₈ | 2.4 |

Table 3: Performance Metrics in Microextraction

| IL Used | Target Analyte | Recovery (%) | LOD | Reference |

|---|---|---|---|---|

| C₇-MIm-PF₆ | Nitrobenzenes | 80.35–102.77 | 1.35–4.57 | |

| C₁₂-MIm-PF₆ | Cephalosporins | 85–95 | 0.5–2.0 |

Electrochemical and Solubility Properties

- Electrochemical stability: Longer alkyl chains reduce conductivity but improve electrochemical windows. Fc/Fc⁺ for sodium .

- Water immiscibility : C₇-MIm-PF₆ is fully water-immiscible, similar to C₆ and C₈ analogs, enabling biphasic reaction systems .

生物活性

1-Heptyl-3-methylimidazolium hexafluorophosphate (C7MIM·PF6) is an ionic liquid (IL) that has garnered attention in various fields, including biocatalysis, green chemistry, and material science. Its unique properties, such as low volatility and high thermal stability, make it a suitable medium for numerous biological applications. This article explores the biological activity of C7MIM·PF6, focusing on its effects on microbial systems and its applications in biocatalysis.

- Chemical Formula : C10H17F6N2P

- Molecular Weight : 286.22 g/mol

- Appearance : Colorless liquid

- Melting Point : Typically below room temperature

1. Biocatalysis

C7MIM·PF6 has been utilized as a solvent in biocatalytic processes, particularly in the asymmetric reduction of carbonyl compounds. Research indicates that it enhances the operational stability and efficiency of various enzymes and whole-cell biocatalysts.

Case Study: Candida parapsilosis

A study demonstrated the use of immobilized Candida parapsilosis CCTCC M203011 cells in a biphasic system with C7MIM·PF6 for the enantioselective reduction of 3-butyn-2-one to produce (R)-1-TMSE. The results showed that:

- The cells retained about 87% of their initial activity after multiple batches.

- The IL environment improved cell viability compared to traditional aqueous systems, indicating reduced substrate/product inhibition .

2. Toxicity Studies

While C7MIM·PF6 enhances certain biocatalytic processes, it also exhibits toxicity towards microbial cells under specific conditions. For instance:

- In the presence of substrates, cell viability decreased significantly in aqueous monophasic systems compared to IL-based systems.

- Cells exposed to products like TMSBOL retained higher activity in IL environments, suggesting that the IL effectively extracts toxic products away from the cells .

Table: Comparison of Biocatalytic Performance

| Parameter | Aqueous System | C7MIM·PF6 System |

|---|---|---|

| Initial Cell Activity (%) | 100 | 100 |

| Activity after 15h (%) | 17 | 58 |

| Cell Viability with Substrate (%) | Low | High |

| Repeated Batch Stability (%) | Low | 87 |

The mechanism by which C7MIM·PF6 enhances biocatalytic reactions involves several factors:

- Phase Separation : The biphasic nature allows for better separation of products from reactants, reducing inhibition effects.

- Stabilization of Enzymes : The ionic liquid environment stabilizes enzyme structures, enhancing their operational lifespan .

- Improved Solubility : Many substrates demonstrate increased solubility in ILs compared to aqueous solutions, facilitating higher reaction rates.

3. Extraction Processes

C7MIM·PF6 is also employed in the extraction and purification of biomolecules. Its ability to selectively extract compounds from complex mixtures makes it valuable in pharmaceutical applications .

4. Corrosion Inhibition

Recent studies have shown that C7MIM·PF6 can act as a corrosion inhibitor for metals, demonstrating significant adsorption properties on steel surfaces. This aspect is crucial for its application in material science .

Q & A

Q. How can the solvent properties of 1-heptyl-3-methylimidazolium hexafluorophosphate be experimentally determined?

Category: Solvent Characterization To evaluate solvent properties such as polarity, miscibility, and solvation thermodynamics, gas-liquid chromatography (GLC) can be employed to measure activity coefficients at infinite dilution. This method involves analyzing the retention behavior of probe solutes in the ionic liquid (IL) stationary phase. Complementary techniques like UV-Vis spectroscopy can assess solvatochromic shifts using dyes (e.g., Nile Red) to quantify polarity parameters .

Q. What methods are recommended for synthesizing and purifying this IL?

Category: Synthesis & Purification Synthesis typically involves a two-step process: (1) alkylation of 1-methylimidazole with heptyl bromide under reflux in anhydrous acetonitrile, followed by (2) anion exchange with potassium hexafluorophosphate. Purification requires repeated washing with ethyl acetate to remove halide impurities and vacuum drying (≤1 mmHg, 60°C, 48h). Purity is confirmed via ¹H/¹⁹F NMR and ion chromatography to ensure residual halides <50 ppm .

Q. How does alkyl chain length influence the IL’s physical properties?

Category: Structure-Property Relationships Comparative studies using differential scanning calorimetry (DSC) and rheometry reveal that increasing alkyl chain length (e.g., from butyl to heptyl) lowers melting points and glass transition temperatures while increasing viscosity. For example, 1-hexyl-3-methylimidazolium hexafluorophosphate ([hmim][PF₆]) exhibits a melting point of −61°C and dynamic viscosity of 450 cP at 25°C, contrasting with shorter-chain analogs .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations elucidate structural dynamics and phase behavior?

Category: Computational Analysis MD simulations using force fields like OPLS-AA or CHARMM can model cation-anion interactions, hydrogen bonding, and diffusion coefficients. For [hmim][PF₆], simulations reveal that the hexafluorophosphate anion forms transient hydrogen bonds with the imidazolium C–H groups, while alkyl chain aggregation drives mesophase formation. Validation via ¹³C NMR relaxation data ensures accuracy in predicting reorientational dynamics .

Q. What experimental design optimizes IL-based sensors, such as ion-selective electrodes?

Category: Electrochemical Applications A lead(II)-selective electrode can be fabricated by embedding this compound into a PVC membrane with ionophores (e.g., 4-tert-butylcalix[4]arene). Key parameters include:

- Membrane composition : 30% IL, 5% ionophore, 65% PVC.

- Testing : Nernstian response slope (29.5 mV/decade), detection limit (1.0×10⁻⁸ M), and pH stability (2.5–7.0). Cross-selectivity against interfering ions (e.g., Na⁺, K⁺) is assessed via the separate solution method .

Q. How to resolve contradictions in gas solubility data across studies?

Category: Data Contradiction Analysis Discrepancies in CO₂ solubility measurements (e.g., 0.6–1.2 mol% at 25°C) arise from variations in IL water content and measurement techniques (e.g., gravimetric vs. manometric). Standardization involves:

Q. What advanced techniques characterize nanoscale structural organization?

Category: Nanoscale Characterization Extended X-ray absorption fine structure (EXAFS) and polarizing optical microscopy (POM) can resolve local coordination (e.g., P–F bond distances in PF₆⁻) and liquid crystalline phases. For example, EXAFS of [hmim][PF₆] shows a P–F bond length of 1.58 Å, while POM reveals a smectic A phase above 80°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。